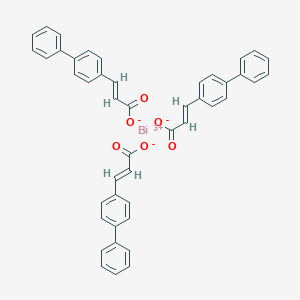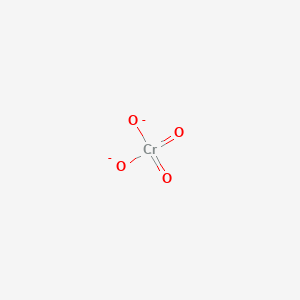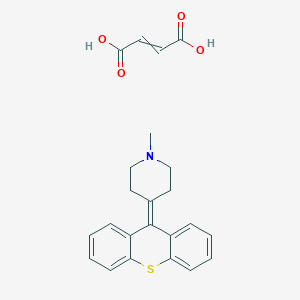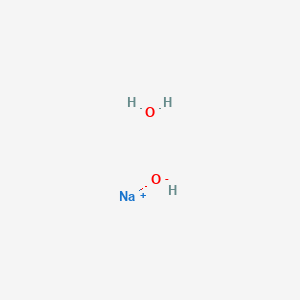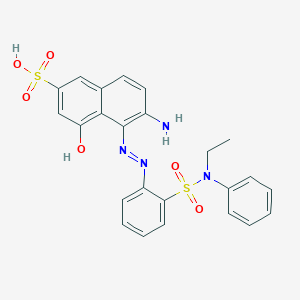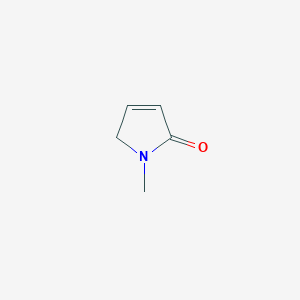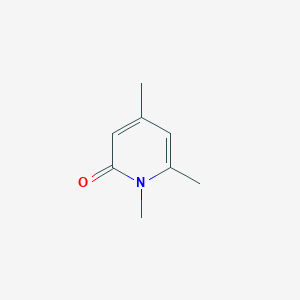
2(1H)-Pyridinone, 1,4,6-trimethyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2(1H)-Pyridinone, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Cotinine', which is a metabolite of nicotine. Cotinine has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
The mechanism of action of Cotinine is not completely understood, but it is believed to act on various neurotransmitter systems in the brain, including acetylcholine and dopamine. Cotinine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood and behavior.
生化和生理效应
Cotinine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Cotinine has also been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
实验室实验的优点和局限性
Cotinine has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified to high levels of purity. It has also been shown to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of Cotinine is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of Cotinine in scientific research. One potential direction is the use of Cotinine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of Cotinine in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Cotinine and its potential therapeutic applications.
合成方法
Cotinine can be synthesized through various methods, including the reaction of nicotine with nitrous acid or the reaction of 1,2,3,6-tetrahydropyridine with acetyl chloride. The synthesis of Cotinine is a multi-step process that involves several chemical reactions, and the purity of the final product is critical for its use in scientific research.
科研应用
Cotinine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Cotinine has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
性质
CAS 编号 |
15031-89-7 |
|---|---|
产品名称 |
2(1H)-Pyridinone, 1,4,6-trimethyl- |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
1,4,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChI 键 |
OZILNWNVMNXBDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)C |
规范 SMILES |
CC1=CC(=O)N(C(=C1)C)C |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



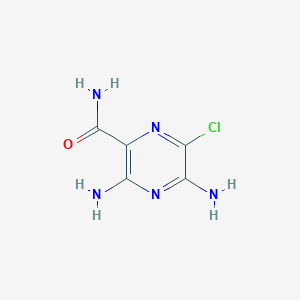
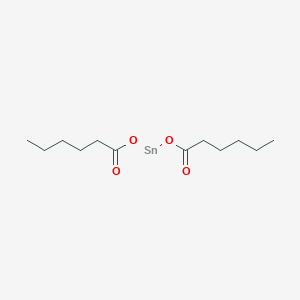
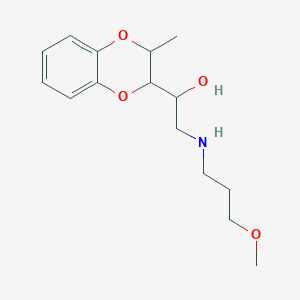
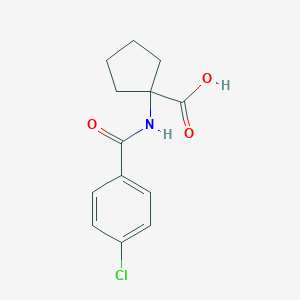
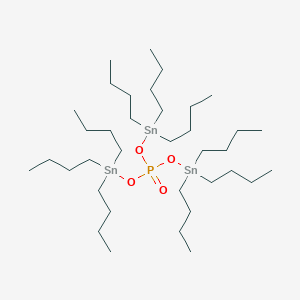
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
